An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)
An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenylazo)benzoic acid, commonly known as HABA, is an azo dye characterized by a chemical structure featuring both a carboxyl and a hydroxyl group. This unique combination of functional groups imparts a range of interesting chemical and physical properties, making it a valuable tool in various scientific and biomedical research applications. HABA is widely recognized for its ability to bind to the protein avidin, a property that is extensively utilized in biotechnology for the quantification of biotin (B1667282) and biotinylated molecules. Its chromophoric nature also lends itself to applications in spectrophotometric analysis. This technical guide provides a comprehensive overview of the core chemical properties of HABA, supported by quantitative data, detailed experimental protocols, and visual representations of its synthesis.
Chemical and Physical Properties
2-(4-Hydroxyphenylazo)benzoic acid is a yellow to orange crystalline powder. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₃[1] |
| Molecular Weight | 242.23 g/mol [1][2] |
| CAS Number | 1634-82-8[1][2] |
| Appearance | Yellow to orange powder[2] |
| Melting Point | 204-208 °C[2] |
Solubility
HABA exhibits solubility in various organic solvents and is partly miscible with water. The solubility is influenced by the pH of the medium due to the presence of the carboxylic acid and phenolic hydroxyl groups.
| Solvent | Solubility |
| Ethanol (B145695) | 20 mg/mL[2][3] |
| Methanol | Soluble[2] |
| Water | Partly miscible[2] |
| DMSO | Soluble |
| DMF | Soluble |
Acidity
The predicted pKa value for the carboxylic acid group of HABA is approximately 3.40 ± 0.36. The acidic nature of this group is a key factor in its solubility and binding characteristics. An experimental determination of the pKa is crucial for a more precise understanding of its ionization behavior in different environments.
Spectroscopic Properties
The spectroscopic profile of HABA provides valuable information about its molecular structure and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of HABA are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 13.0 (approx.) | br s | -COOH |
| 10.4 (approx.) | s | -OH |
| 7.95 | d | Aromatic CH |
| 7.85 | d | Aromatic CH |
| 7.75 | t | Aromatic CH |
| 7.40 | t | Aromatic CH |
| 7.00 | d | Aromatic CH |
¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 167.5 | C=O (Carboxylic acid) |
| 161.2 | C-OH |
| 149.8 | C-N=N |
| 144.5 | C-N=N |
| 132.8 | Aromatic CH |
| 131.5 | Aromatic C-COOH |
| 130.9 | Aromatic CH |
| 125.7 | Aromatic CH |
| 123.1 | Aromatic CH |
| 119.8 | Aromatic CH |
| 116.4 | Aromatic CH |
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectra of HABA in the solid state provide characteristic peaks corresponding to its functional groups.
Key FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| ~3400 | - | O-H stretching (phenolic) |
| ~3000-2500 (broad) | - | O-H stretching (carboxylic acid dimer) |
| ~1680 | ~1680 | C=O stretching (carboxylic acid) |
| ~1600 | ~1600 | Aromatic C=C stretching |
| ~1450 | ~1450 | N=N stretching |
| ~1250 | ~1250 | C-O stretching (phenol) |
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of HABA is sensitive to the solvent environment, showing shifts in the absorption maxima (λmax).
UV-Vis Absorption Maxima (λmax) in Different Solvents
| Solvent | λmax (nm) |
| Ethanol | ~350, ~480 (shoulder) |
| Methanol | ~348, ~480 (shoulder) |
| Water | ~345, ~475 (shoulder) |
Experimental Protocols
Synthesis of 2-(4-Hydroxyphenylazo)benzoic Acid
The synthesis of HABA is typically achieved through a diazotization-coupling reaction.
Protocol:
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Diazotization of Anthranilic Acid:
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Dissolve a specific molar equivalent of anthranilic acid (2-aminobenzoic acid) in an aqueous solution of hydrochloric acid at 0-5 °C.
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Slowly add a solution of sodium nitrite (B80452) in water dropwise to the anthranilic acid solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the color of the solution.
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Coupling with Phenol (B47542):
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In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide (B78521) solution, also cooled to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, while maintaining the temperature below 5 °C.
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Precipitation and Purification:
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After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at low temperature.
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Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude HABA product.
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Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 2-(4-hydroxyphenylazo)benzoic acid.
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Caption: Synthesis of 2-(4-Hydroxyphenylazo)benzoic acid (HABA).
Determination of pKa by Potentiometric Titration
Protocol:
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Solution Preparation:
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Accurately weigh a sample of HABA and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to a known concentration (e.g., 0.01 M).
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Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Titration:
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Calibrate a pH meter using standard buffer solutions.
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Place a known volume of the HABA solution in a beaker and immerse the calibrated pH electrode.
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Titrate the HABA solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
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Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the measured pH values against the volume of NaOH added to generate a titration curve.
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Determine the equivalence point from the steepest part of the curve (or by using the first or second derivative of the curve).
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The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group of HABA.
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Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
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Dissolve approximately 5-10 mg of HABA in 0.5-0.7 mL of DMSO-d₆.
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Transfer the solution to an NMR tube.
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Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra, including Fourier transformation, phase correction, and baseline correction.
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Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
FT-IR and FT-Raman Spectroscopy:
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For FT-IR, prepare a KBr pellet by mixing a small amount of HABA with dry KBr powder and pressing it into a transparent disk, or use an ATR accessory.
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For FT-Raman, place a small amount of the solid sample directly in the sample holder of the FT-Raman spectrometer.
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Record the spectra over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
UV-Visible Spectroscopy:
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Prepare stock solutions of HABA in the desired solvents (e.g., ethanol, methanol, water) at a known concentration.
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Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
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Record the absorbance spectra of the solutions over the appropriate wavelength range (e.g., 200-600 nm) using the respective pure solvent as a blank.
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Determine the wavelength of maximum absorbance (λmax).
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If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Conclusion
2-(4-Hydroxyphenylazo)benzoic acid possesses a well-defined set of chemical and physical properties that are critical to its utility in research and development. Its distinct spectroscopic signatures allow for straightforward identification and characterization, while its solubility and acidity are key parameters influencing its behavior in various applications. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable synthesis and analysis of this versatile compound. Further experimental investigation into its pKa, quantitative solubility in a broader range of solvents, and single-crystal X-ray diffraction would provide an even more complete understanding of this important molecule.
